molecular formula C18H16ClN3O2 B1677983 1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea CAS No. 196868-63-0

1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea

Katalognummer B1677983
CAS-Nummer: 196868-63-0
Molekulargewicht: 341.8 g/mol
InChI-Schlüssel: YBLWOZUPHDKFOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea” is also known as IGF-1R Inhibitor II . It has the molecular formula C18H16ClN3O2 and a molecular weight of 341.79 .


Molecular Structure Analysis

The molecular structure analysis usually involves the study of the compound’s NMR, IR, MS, and other spectra. While I found a reference to these spectra for the compound , the actual spectra or detailed analysis are not provided.

Wissenschaftliche Forschungsanwendungen

  • Thyroid Eye Disease (TED) Treatment

    • Application : IGF-1R Inhibitor II, also known as IBI311, has been accepted for the treatment of Thyroid Eye Disease (TED) by the China National Drug Administration (NMPA) . TED is an autoimmune disease that causes progressive inflammation and damage to tissues around the eyes .
    • Method : The application of IGF-1R Inhibitor II in this context is based on the results of a Phase 3 registration clinical study RESTORE-1 (CTR20223393) in subjects with TED in China .
    • Results : Significant improvements in proptosis, disease activity, and quality of life were observed in the IBI311 group compared to placebo. The overall safety profile of IBI311 was favorable, and no new safety signals were identified .
  • Cancer Treatment

    • Application : IGF-1R Inhibitor II has been intensively pursued as a kinase target in oncology . It’s being re-examined as a target for cancer therapeutics .
    • Method : The use of IGF-1R Inhibitor II in cancer treatment is still under investigation. There’s emerging interest in revisiting IGF-1R targeted therapeutics in combination-treatment protocols with predictive biomarker-driven patient-stratification .
    • Results : While no IGF-1R targeted agent is currently approved for any oncology indication, the understanding of the IGF-1R signaling cascade, its interplay with other cellular signaling pathways, and non-canonical functions of IGF-1R has now reached the point where a re-examination of IGF-1R as a target for cancer therapeutics could be productive .
  • Phosphorylation & Dephosphorylation Applications

    • Application : IGF-1R Inhibitor II is primarily used for Phosphorylation & Dephosphorylation applications .
  • Recombinant Insulin-Like Growth Factor 1 Dimers

    • Application : IGF-1R Inhibitor II is used in the study of recombinant Insulin-Like Growth Factor 1 (IGF-1) dimers . These dimers have the potential to antagonize insulin effects on the insulin receptor (IR) by simultaneously binding to two separated binding sites and blocking structural rearrangement of the IR .
    • Method : IGF-1 dimers are designed and produced in Escherichia coli, with IGF-1 monomers interlinked through their N- and C-termini, with linkers having 8, 15 or 25 amino acids .
    • Results : Some of the recombinant products were found to bind IGF-1R in low nanomolar affinities and all of them activate IGF-1R proportionally to their binding affinities .
  • Thyroid Ophthalmopathy in Graves’ Disease

    • Application : IGF-1R Inhibitor II has been noted for its overexpression in immune cells related to thyroid ophthalmopathy in Graves’ disease .
  • Brain, Thyroid and Ovarian Cancers

    • Application : IGF-1R Inhibitor II promotes growth and survival of brain, thyroid and ovarian cancers among others .

Eigenschaften

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-11-9-15(13-5-3-4-6-14(13)20-11)21-18(23)22-16-10-12(19)7-8-17(16)24-2/h3-10H,1-2H3,(H2,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLWOZUPHDKFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)NC3=C(C=CC(=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173352
Record name PQ-401
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea

CAS RN

196868-63-0
Record name PQ-401
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196868630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PQ-401
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PQ401
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PQ-401
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N3LV83S8J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea
Reactant of Route 5
Reactant of Route 5
1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.